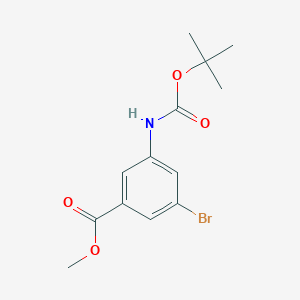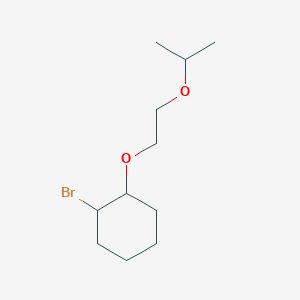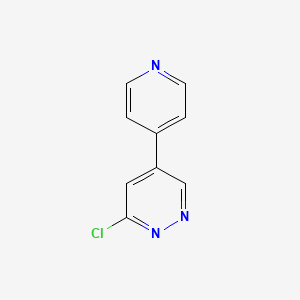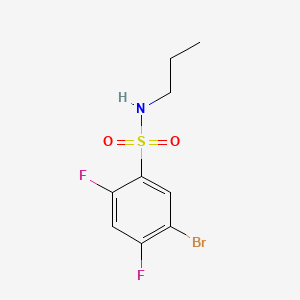![molecular formula C7H13NO2 B13494341 {4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol](/img/structure/B13494341.png)
{4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-Amino-1-methyl-2-oxabicyclo[211]hexan-3-yl}methanol is a bicyclic compound with a unique structure that includes an amino group, a methyl group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol typically involves a multi-step process. One common method includes the cycloaddition of suitable precursors followed by functional group modifications. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The process is optimized to minimize waste and reduce production costs while maintaining high product quality .
Chemical Reactions Analysis
Types of Reactions
{4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carbonyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a ketone, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
{4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of {4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Shares the bicyclic structure but lacks the functional groups present in {4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol.
Cycloalkanes: Similar cyclic structure but different functional groups and properties
Uniqueness
The uniqueness of {4-Amino-1-methyl-2-oxabicyclo[21Its bicyclic structure also contributes to its stability and versatility in various chemical reactions .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(4-amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl)methanol |
InChI |
InChI=1S/C7H13NO2/c1-6-3-7(8,4-6)5(2-9)10-6/h5,9H,2-4,8H2,1H3 |
InChI Key |
KDAGGBWORBMBPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(C(O2)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrochloride](/img/structure/B13494268.png)
![2-[(Benzyloxy)methyl]-2-(trifluoromethyl)oxetane](/img/structure/B13494280.png)


![2-Azaspiro[4.4]nonan-6-one](/img/structure/B13494304.png)
![Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13494311.png)
amine hydrochloride](/img/structure/B13494312.png)


![3-(4-Bromophenyl)spiro[3.3]heptan-1-one](/img/structure/B13494325.png)




